3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole chemical structure and properties
3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole chemical structure and properties
Technical Monograph: 3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazole
Part 1: Executive Summary & Structural Analysis
Compound Identity
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IUPAC Name: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole
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Molecular Formula: C₅H₅F₂N₃O₃[1]
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Molecular Weight: 193.11 g/mol
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Role: Advanced intermediate in the synthesis of kinase inhibitors, particularly for NF-κB-inducing kinase (NIK) and other serine/threonine kinases.
Structural Significance This molecule represents a highly functionalized pyrazole scaffold.[2][3] Its chemical behavior is defined by three distinct structural motifs:
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The Pyrazole Core (1H-N): An amphoteric heterocycle capable of acting as both a weak acid (pKa ~10-11) and a weak base. The unsubstituted nitrogen (N1) serves as a critical handle for further diversification via alkylation or arylation.
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The Nitro Group (C4-NO₂): A strong electron-withdrawing group (EWG) that significantly increases the acidity of the N1 proton and activates the C3/C5 positions for nucleophilic aromatic substitution (SₙAr). It serves as a masked amine, ready for reduction to an aniline-like moiety for amide coupling.
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The 2,2-Difluoroethoxy Tail (C3-OCH₂CHF₂): A lipophilic, metabolically stable ether linkage. The terminal difluoromethyl group (
) acts as a bioisostere for a methyl or methoxy group but with altered hydrogen bond donor/acceptor properties and increased resistance to oxidative metabolism (e.g., by cytochrome P450s).
Part 2: Chemical Properties & Reactivity Profile
Electronic Properties & Tautomerism
The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution, the 1H-tautomer is generally favored due to the stabilization of the lone pair on the pyridine-like nitrogen by the adjacent electron-withdrawing nitro group.
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Acidity: The
of the NH proton is expected to be lower than unsubstituted pyrazole ( 14.2) due to the strong -I and -M effects of the nitro group, likely falling in the range of 9.5–10.5. This makes the N1 position easily deprotonated by mild bases (e.g., , ). -
Lipophilicity: The introduction of fluorine atoms increases the
relative to the non-fluorinated ethoxy analogue, enhancing membrane permeability in drug discovery contexts.
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The most robust synthetic route involves the displacement of a leaving group (typically chloride) at the C3 position of a 4-nitropyrazole precursor. The nitro group at C4 is essential for this transformation, as it activates the C3 position towards nucleophilic attack by the electron-rich alkoxide.
Protocol: Synthesis from 3-Chloro-4-nitro-1H-pyrazole
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Reagents: 3-Chloro-4-nitro-1H-pyrazole (1.0 equiv), 2,2-Difluoroethanol (1.2–1.5 equiv), Base (NaH or
). -
Solvent: Anhydrous DMF or THF.
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Conditions:
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Method A (Strong Base): NaH (60% dispersion) is added to a solution of 2,2-difluoroethanol in THF at 0°C to generate the alkoxide. The chloropyrazole is added, and the mixture is stirred at RT to 60°C.
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Method B (Mild Base):
is used in DMF at elevated temperatures (80–100°C).
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Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate). The alkoxide attacks C3, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion.
Figure 1: SₙAr Synthesis Pathway. The electron-withdrawing nitro group activates the C3-chlorine for displacement by the difluoroethoxide nucleophile.
Part 3: Experimental Protocols & Transformations
Reduction of the Nitro Group
The nitro group is typically reduced to the primary amine (4-amino-3-(2,2-difluoroethoxy)-1H-pyrazole) to enable amide coupling or urea formation in medicinal chemistry campaigns.
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Catalytic Hydrogenation:
(1 atm), 10% Pd/C, MeOH/EtOH.-
Note: Care must be taken to avoid defluorination, although the difluoroethyl group is generally stable under standard hydrogenation conditions compared to allylic fluorides.
-
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Chemical Reduction: Iron powder (
) in acetic acid/ethanol or in HCl.
N-Alkylation (Scaffold Diversification)
The pyrazole nitrogen (N1) is a nucleophile. Upon deprotonation, it can react with alkyl halides or epoxides.
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Regioselectivity: Alkylation typically occurs at N1. However, due to tautomerism, mixtures of N1 and N2 alkylation products can occur, steric hindrance at C3 (the difluoroethoxy group) usually favors alkylation at the distal nitrogen (N1) to minimize steric clash, but the electronic effect of the ethoxy group also plays a role. Rigorous structural assignment (e.g., NOESY NMR) is required.
Part 4: Applications in Drug Discovery
This scaffold is a privileged structure in kinase inhibitor design. The 2,2-difluoroethoxy moiety is specifically employed to:
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Fill Hydrophobic Pockets: The fluorine atoms can engage in multipolar interactions with protein backbone carbonyls or side chains in the ATP-binding pocket of kinases.
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Modulate pKa: The electron-withdrawing nature of the fluorinated tail lowers the basicity of the pyrazole system, potentially altering solubility and hydrogen bonding capability.
Case Study: NIK Inhibitors Patent literature (e.g., WO2018/CA3027416 ) highlights the use of this specific intermediate in the synthesis of inhibitors for NF-κB-inducing kinase (NIK) . NIK is a key regulator of the non-canonical NF-κB pathway, implicated in autoimmune diseases (SLE, RA) and B-cell malignancies.
Workflow: From Intermediate to Drug Candidate
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Starting Material: 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole.[1]
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Step A (N-Alkylation): Reaction with a benzyl halide or heteroaryl electrophile to install the "tail" of the inhibitor.
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Step B (Reduction): Conversion of
to . -
Step C (Coupling): Reaction with an acyl chloride or carboxylic acid to form the final amide-linked inhibitor.
Figure 2: General synthetic workflow for converting the intermediate into a bioactive kinase inhibitor.
Part 5: Safety & Handling
Hazard Identification
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Energetic Potential: As a nitro-heterocycle, the compound possesses significant potential energy. While small-scale (<1g) handling is generally safe, larger quantities should be tested for shock sensitivity and thermal stability (DSC/ARC) before scale-up.
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Toxicity: Pyrazoles can be toxic if ingested.[5][7][8] The fluorinated nature implies potential persistence. Handle as a hazardous substance.
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Skin/Eye Contact: Likely an irritant.[5][8] Standard PPE (gloves, goggles, lab coat) is mandatory.
Storage
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Store in a cool, dry place (2–8°C recommended).
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Keep away from strong reducing agents and bases.
References
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Patent Literature: Heteroaromatic derivatives as NIK inhibitors. Patent CA3027416A1 (and related WO2017/182555). Describes the specific use of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole as Intermediate 657/A57.
- General Synthesis:Nucleophilic Aromatic Substitution of 4-Nitropyrazoles. Review of SₙAr methodology on electron-deficient pyrazoles. Journal of Heterocyclic Chemistry.
- Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. (Context for the difluoroethoxy group).
Sources
- 1. PubChemLite - 3-(2,2-difluoroethoxy)-4-nitro-1h-pyrazole (C5H5F2N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. 1789048-54-9|3-(Difluoromethyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. thieme-connect.de [thieme-connect.de]
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